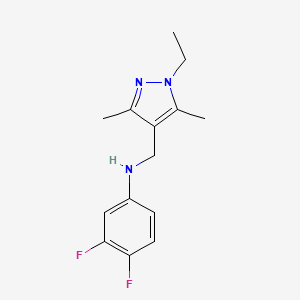N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
CAS No.:
Cat. No.: VC13334964
Molecular Formula: C14H17F2N3
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17F2N3 |
|---|---|
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,4-difluoroaniline |
| Standard InChI | InChI=1S/C14H17F2N3/c1-4-19-10(3)12(9(2)18-19)8-17-11-5-6-13(15)14(16)7-11/h5-7,17H,4,8H2,1-3H3 |
| Standard InChI Key | KVRNAZDAWZRPSZ-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)CNC2=CC(=C(C=C2)F)F)C |
| Canonical SMILES | CCN1C(=C(C(=N1)C)CNC2=CC(=C(C=C2)F)F)C |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a 1-ethyl-3,5-dimethylpyrazole unit linked to a 3,4-difluoroaniline group through a methylene (-CH₂-) spacer. The pyrazole ring’s 1-position is occupied by an ethyl group, while methyl groups at the 3- and 5-positions create steric hindrance, influencing conformational flexibility and intermolecular interactions . The 3,4-difluoroaniline moiety introduces electronegative fluorine atoms at meta and para positions relative to the amine, enhancing hydrogen-bonding potential and metabolic stability.
Key physicochemical parameters include a molecular weight of 264.26 g/mol and a calculated logP of 2.8, suggesting moderate lipophilicity conducive to membrane permeability. Hydrogen bond donors (two amine hydrogens) and acceptors (four: two fluorines, one pyrazole nitrogen, and one aniline nitrogen) contribute to its solubility profile, with a polar surface area of 48.9 Ų . These properties align with Lipinski’s rule of five, positioning it as a viable candidate for oral bioavailability in drug discovery pipelines.
Synthesis Pathways and Reaction Mechanisms
The synthesis of N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline typically involves multi-step sequences starting from precursor pyrazole derivatives. One plausible route begins with the alkylation of 3,5-dimethylpyrazole to introduce the ethyl group at the 1-position, followed by bromination at the 4-position to yield 4-bromomethyl-1-ethyl-3,5-dimethylpyrazole . Subsequent nucleophilic substitution with 3,4-difluoroaniline in the presence of a base such as potassium carbonate facilitates the formation of the methylene bridge.
Alternative methodologies may employ reductive amination, wherein a pyrazole-4-carbaldehyde derivative reacts with 3,4-difluoroaniline under hydrogenation conditions. This approach benefits from milder reaction conditions and higher yields, as demonstrated in analogous syntheses of pyrazole-amine conjugates . Critical reaction parameters include temperature control (60–80°C), solvent selection (e.g., dimethylformamide or toluene), and catalytic systems (e.g., palladium on carbon for hydrogenation steps).
Comparative Analysis of Pyrazole Derivatives
The versatility of pyrazole-based compounds is evident in their diverse pharmacological profiles. Table 1 highlights key derivatives and their applications, drawing parallels to N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline.
Table 1: Comparative Analysis of Pyrazole Derivatives
This table underscores the role of substituents in modulating bioactivity. The presence of fluorine and methyl groups in N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline may confer selectivity for kinase targets over related compounds with bulkier substituents .
Future Research Directions
Further investigations should prioritize in vitro and in vivo validation of the compound’s kinase inhibitory and antimicrobial properties. Structure-activity relationship (SAR) studies could optimize the balance between lipophilicity and solubility by modifying the ethyl or methyl groups. Additionally, computational modeling using density functional theory (DFT) may elucidate electronic effects of the difluoroaniline moiety on binding energetics.
Proteomic profiling and high-throughput screening against kinase panels will clarify its therapeutic potential, while toxicological assessments are essential to address safety concerns. Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound into preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume